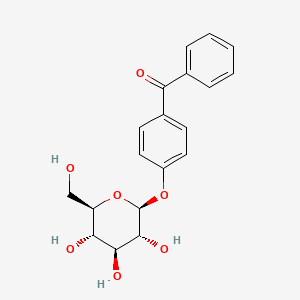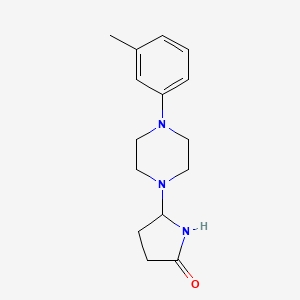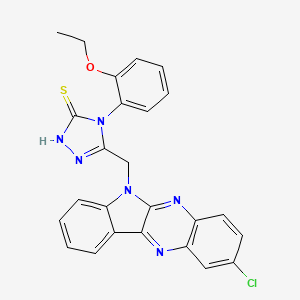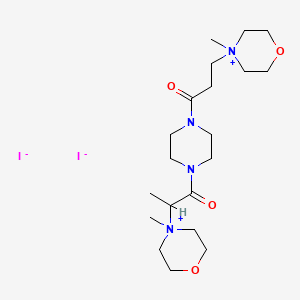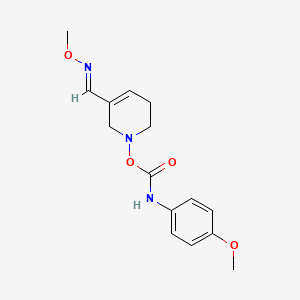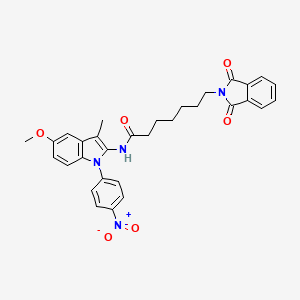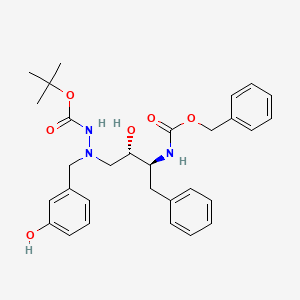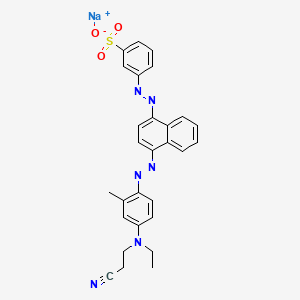
Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used due to their stability and ability to produce a wide range of colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is often purified through crystallization or other separation techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound, often altering its color properties.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Various electrophiles or nucleophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Aromatic amines and other reduced forms.
Substitution: Substituted aromatic compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Mecanismo De Acción
The mechanism of action of Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. The compound can also interact with biological molecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-phenyl)azo)-3-methoxyphenyl)azo)benzenesulphonate
- Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-phenyl)azo)-2-methylphenyl)azo)benzenesulphonate
Uniqueness
Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate is unique due to its specific structural configuration, which imparts distinct color properties and reactivity compared to other similar compounds. Its specific arrangement of azo groups and aromatic rings allows for unique interactions with various reagents and biological molecules, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
85536-95-4 |
|---|---|
Fórmula molecular |
C28H25N6NaO3S |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
sodium;3-[[4-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H26N6O3S.Na/c1-3-34(17-7-16-29)22-12-13-26(20(2)18-22)31-33-28-15-14-27(24-10-4-5-11-25(24)28)32-30-21-8-6-9-23(19-21)38(35,36)37;/h4-6,8-15,18-19H,3,7,17H2,1-2H3,(H,35,36,37);/q;+1/p-1 |
Clave InChI |
JXCQTCDWVDTADM-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



